molecular formula C20H27N5O B15079350 2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone

2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B15079350
M. Wt: 353.5 g/mol
InChI Key: UDGSGDOZDCMZDG-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone is a chemical reagent intended for research applications. This compound features a distinct molecular architecture incorporating both methylpiperazine and quinoline-substituted piperazine groups linked by an ethanone bridge. Piperazine derivatives are frequently explored in medicinal chemistry and are known to exhibit a range of pharmacological activities . Specifically, compounds containing the 4-methylpiperazine moiety have been identified as key structural components in molecules with potential antidepressant properties, often acting on monoamine neurotransmitter systems . Furthermore, the quinoline scaffold is a privileged structure in drug discovery, associated with various biological activities. Researchers may find this compound valuable as a building block for synthesizing more complex molecules or as a reference standard in analytical studies. It is supplied with limited analytical data. The buyer assumes responsibility for confirming the product's identity and/or purity. This product is offered 'AS IS' and is intended for research purposes by qualified laboratory professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. All sales are final.

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C20H27N5O/c1-22-8-10-23(11-9-22)16-20(26)25-14-12-24(13-15-25)19-7-6-17-4-2-3-5-18(17)21-19/h2-7H,8-16H2,1H3

InChI Key

UDGSGDOZDCMZDG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine derivative: Starting with 4-methylpiperazine, which can be synthesized from piperazine and methylating agents.

    Quinoline attachment: The quinoline moiety can be introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with the piperazine compound.

    Final coupling: The final step involves coupling the two intermediates to form the target compound under specific reaction conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly those with potential biological activity.

Biology

In biological research, derivatives of this compound may be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, compounds with piperazine and quinoline structures are often investigated for their therapeutic potential, including antimicrobial, antimalarial, and anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, compounds with quinoline structures can intercalate into DNA, inhibiting replication and transcription. Piperazine derivatives may interact with neurotransmitter receptors or ion channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

Antipsychotic Activity

Biphenyl-piperazine ethanones (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone) exhibit dual anti-dopaminergic and anti-serotonergic activity. QSAR models indicate that electron affinity (EA) and brain/blood partition coefficients (QPlogBB) correlate with antidopaminergic potency, suggesting that the target compound’s quinoline moiety may enhance blood-brain barrier penetration .

Antiparasitic Activity

Pyridine- and quinoline-based derivatives (e.g., UDO, UDD) inhibit CYP51, a critical enzyme in Trypanosoma cruzi.

Antiproliferative Activity

Sulfonylpiperazine ethanones (e.g., compounds 7n–7r) with tetrazole-thioether substituents show moderate activity against cancer cell lines (IC₅₀: 10–50 μM). The target compound lacks sulfonyl groups but retains the ethanone linker, which may balance lipophilicity and solubility for cytotoxicity .

Receptor-Specific Effects

Indole- and pyrazole-containing derivatives (e.g., 3f, 13) target 5-HT6 and acetylcholinesterase receptors. The target compound’s quinoline group could confer selectivity for serotonin or dopamine receptors, akin to atypical antipsychotics .

Biological Activity

The compound 2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone is a synthetic derivative that combines piperazine and quinoline moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C18H24N4O\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}

This structure features two piperazine rings and a quinoline moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of piperazine and quinoline have shown efficacy against various cancer cell lines. A related compound demonstrated moderate to significant efficacy against human breast cancer cells, with an IC50 value of 18 μM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound ABreast Cancer18
Compound BLung Cancer25
Compound CColon Cancer30

Neuroprotective Effects

The neuroprotective properties of quinoline derivatives are well-documented. Compounds that incorporate piperazine have been shown to act as dopamine D2/D3 receptor agonists, which may provide therapeutic benefits in neurodegenerative diseases such as Parkinson's disease .

Table 2: Neuroprotective Activity of Piperazine Derivatives

CompoundReceptor Binding Affinity (nM)Effect
Compound DD2: 57.7, D3: 1.21Agonist
Compound ED2: 270, D3: 4.78Moderate Agonist

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Dopamine Receptors : The compound may exhibit selective binding to dopamine receptors, particularly D3 receptors, which are implicated in mood regulation and motor control.
  • PARP Inhibition : Similar compounds have been shown to inhibit PARP1 activity, which is crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells .

Study on Anticancer Activity

A study investigated the effects of a related piperazine derivative on breast cancer cells. The compound was tested at various concentrations (0.01 to 100 µM), showing a dose-dependent inhibition of cell proliferation. The most significant inhibition was observed at concentrations above 10 µM.

Neuroprotective Study

In another study focusing on neuroprotection, a quinoline-piperazine hybrid was evaluated for its ability to reduce oxidative stress in neuronal cell lines. The results indicated that the compound significantly decreased markers of oxidative damage compared to untreated controls.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone?

  • Methodological Answer : The compound is typically synthesized via sequential nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React quinolin-2-yl-piperazine with a ketone precursor (e.g., chloroacetyl chloride) to form the ethanone backbone.

  • Step 2 : Introduce the 4-methylpiperazine moiety via alkylation or acylation under basic conditions (e.g., K₂CO₃ in acetonitrile) .

  • Key Reagents : Dichloromethane, ethyl acetate, and NaBH₄ for reductions; column chromatography (normal-phase or amine-functionalized silica) for purification .

    Reaction Step Reagents/Conditions Yield
    Piperazine couplingK₂CO₃, acetonitrile, reflux45–56%
    PurificationNormal-phase chromatography (hexane → ethyl acetate)44–56%

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm substituent positions. For example, quinoline protons appear as doublets at δ 8.4–9.1 ppm, while piperazine methyl groups resonate at δ 2.2–3.1 ppm .
  • X-ray crystallography : Single-crystal analysis (e.g., SHELX programs) resolves bond lengths and angles, with R-factors < 0.035 for high precision .

Advanced Research Questions

Q. How can computational models resolve discrepancies in reported pharmacological activities?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., 5-HT receptors). Compare results with experimental IC₅₀ values to validate models .

  • QSAR analysis : Correlate substituent electronegativity (e.g., trifluoromethoxy vs. dichlorophenyl) with anti-tubercular activity. Adjust synthetic routes to prioritize high-scoring analogs .

    Substituent Predicted Activity (pIC₅₀) Experimental Activity (pIC₅₀)
    2-(Trifluoromethoxy)phenyl7.367.39
    3,5-Dichlorophenyl7.777.49

Q. What strategies improve pharmacokinetic properties through structural modification?

  • Methodological Answer :

  • LogP optimization : Replace hydrophobic groups (e.g., dichlorophenyl) with polar moieties (e.g., hydroxyphenyl) to enhance solubility. Evaluate via shake-flask assays .

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated oxidation. Validate using liver microsome assays .

    Modification LogP Reduction Microsomal Stability (t₁/₂)
    Hydroxyphenyl1.2>120 min
    Nitro group0.890 min

Q. How can electrochemical methods elucidate reaction mechanisms during synthesis?

  • Methodological Answer :

  • Cyclic voltammetry : Identify oxidation potentials of intermediates (e.g., p-quinone imine at +0.8 V vs. Ag/AgCl). Use 2-mercaptobenzothiazole as a nucleophile to trap intermediates .
  • Mechanistic analysis : Confirm Michael addition pathways via LC-MS detection of disubstituted products. Adjust pH (e.g., acetic acid) to stabilize reactive species .

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